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Compound of Interest

Compound Name: Cholesteryl oleyl carbonate

Cat. No.: B092303 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for cholesteryl
oleyl carbonate, a key liquid crystal material with applications in various scientific and

technological fields, including drug delivery systems. The following sections detail its Nuclear

Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, the experimental

protocols for data acquisition, and a visualization of its synthesis pathway.

Spectroscopic Data
The structural complexity of cholesteryl oleyl carbonate, comprising a rigid sterol backbone

and a long, flexible oleyl chain linked by a carbonate group, gives rise to characteristic

spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise, experimentally verified peak lists for cholesteryl oleyl carbonate are not readily

available in public literature. However, based on the known chemical shifts of the cholesterol

and oleate moieties, a representative dataset has been compiled.

¹H-NMR (Proton NMR) Data (Estimated)

The proton NMR spectrum is characterized by distinct signals from the olefinic protons, the

methine proton at the C3 position of the cholesterol ring, and a dense region of overlapping

signals from the numerous methylene and methyl groups.
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Chemical Shift (ppm) Multiplicity Assignment

~ 5.39 Multiplet
Olefinic protons (-CH=CH-) of

the oleyl chain

~ 5.35 Multiplet
Olefinic proton (C6-H) of the

cholesterol ring

~ 4.50 Multiplet
Methine proton (C3-H) of the

cholesterol ring

~ 2.30 Triplet
Methylene protons alpha to the

carbonate (-O-CH₂-)

~ 2.00 Multiplet
Allylic protons of the oleyl

chain

0.68 - 1.90 Multiplets
Aliphatic protons of the

cholesterol and oleyl chains

~ 1.02 Singlet
C19-Methyl protons of the

cholesterol ring

~ 0.91 Doublet
C21-Methyl protons of the

cholesterol side chain

~ 0.86 Doublet
C26/C27-Methyl protons of the

cholesterol side chain

~ 0.68 Singlet
C18-Methyl protons of the

cholesterol ring

¹³C-NMR (Carbon-13 NMR) Data (Estimated)

The ¹³C-NMR spectrum provides detailed information on the carbon framework of the molecule.

Key signals include those from the carbonate carbon, the olefinic carbons, and the carbon

atom at the C3 position of the cholesterol moiety.
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Chemical Shift (ppm) Assignment

~ 155.0
Carbonyl carbon of the carbonate group (O-

C=O)

~ 139.7 C5 of the cholesterol ring (quaternary, olefinic)

~ 130.0 Olefinic carbons of the oleyl chain

~ 122.6 C6 of the cholesterol ring (olefinic)

~ 79.0 C3 of the cholesterol ring

10 - 70
Aliphatic carbons of the cholesterol and oleyl

chains

Infrared (IR) Spectroscopy
The IR spectrum of cholesteryl oleyl carbonate is dominated by absorptions corresponding to

the stretching and bending vibrations of its functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

~ 2926 Strong
Asymmetric C-H stretching of

CH₂ groups

~ 2852 Strong
Symmetric C-H stretching of

CH₂ groups

~ 1740 Strong
C=O stretching of the

carbonate group[1]

~ 1670 Weak
C=C stretching of the

cholesterol ring

~ 1465 Medium
C-H bending of CH₂ groups

(scissoring)

~ 1378 Medium
C-H bending of CH₃ groups

(umbrella mode)

1300 - 1000 Strong
C-O stretching of the

carbonate and ester linkages

Experimental Protocols
The following protocols are representative methodologies for obtaining the NMR and IR spectra

of cholesteryl oleyl carbonate.

NMR Spectroscopy
Sample Preparation:

Weighing: Accurately weigh 10-20 mg of cholesteryl oleyl carbonate for ¹H NMR (or 50-

100 mg for ¹³C NMR) into a clean, dry vial.

Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

Mixing: Gently vortex the vial to ensure complete dissolution of the sample.
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Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly

into a 5 mm NMR tube.

Capping: Securely cap the NMR tube.

Data Acquisition:

Instrument: A standard NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

¹H NMR:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16 to 64 scans.

Relaxation Delay: 1.0 seconds.

Acquisition Time: ~2-4 seconds.

¹³C NMR:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Number of Scans: 1024 or more, depending on the sample concentration.

Relaxation Delay: 2.0 seconds.

Referencing: Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26

ppm for ¹H and δ = 77.16 ppm for ¹³C).

IR Spectroscopy
Sample Preparation (Melt Method):

Place a small amount of solid cholesteryl oleyl carbonate onto a potassium bromide (KBr)

or sodium chloride (NaCl) salt plate.

Gently heat the plate on a hot plate until the sample melts, forming a thin, uniform film.
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Place a second salt plate on top of the molten sample and allow it to cool to room

temperature.

Data Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Mode: Transmittance.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16 to 32 scans.

Background: A background spectrum of the empty salt plates should be collected prior to

sample analysis.

Synthesis Workflow
Cholesteryl oleyl carbonate can be synthesized via a nucleophilic acyl substitution reaction.

The workflow for this synthesis is depicted below.[2]
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Caption: Synthesis of Cholesteryl Oleyl Carbonate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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